molecular formula C10H12Cl2N2 B3347748 2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine CAS No. 1428234-65-4

2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine

Cat. No.: B3347748
CAS No.: 1428234-65-4
M. Wt: 231.12 g/mol
InChI Key: UVOKFOBKTMCPNH-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine is a pyridine derivative with chlorine substituents at positions 2 and 6 and a pyrrolidin-1-ylmethyl group at position 2. This compound is primarily used in pharmaceutical research as an intermediate for synthesizing bioactive molecules, leveraging its structural versatility and solubility in organic solvents .

Properties

IUPAC Name

2,6-dichloro-3-(pyrrolidin-1-ylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2/c11-9-4-3-8(10(12)13-9)7-14-5-1-2-6-14/h3-4H,1-2,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOKFOBKTMCPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(N=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine typically involves the reaction of 2,6-dichloropyridine with pyrrolidine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures. The general reaction scheme is as follows:

2,6-Dichloropyridine+Pyrrolidine2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine\text{2,6-Dichloropyridine} + \text{Pyrrolidine} \rightarrow \text{2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine} 2,6-Dichloropyridine+Pyrrolidine→2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The pyrrolidin-1-ylmethyl group can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the chlorine atoms or modify the pyrrolidin-1-ylmethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

Scientific Research Applications

Chemistry

In the field of chemistry, 2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine serves as a versatile building block for synthesizing more complex organic molecules. Its halogenated pyridine structure allows for various substitution reactions that can lead to the formation of diverse chemical entities.

Biology

This compound has been investigated for its biological activities, particularly in the following areas:

  • Enzyme Inhibition: Studies have shown that it can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: It may interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering therapeutic benefits in neurological disorders.

Medicine

Research indicates potential applications in drug development:

  • Anticancer Activity: Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving proteasome inhibition.
  • Antimicrobial Properties: The compound has demonstrated activity against various pathogens, making it a candidate for further exploration in antimicrobial drug development.

Industrial Applications

In industrial settings, 2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine is utilized in:

  • Agrochemicals Production: It can serve as an intermediate in the synthesis of pesticides and herbicides.
  • Dyes and Pigments: Its unique structure allows for use in creating colorants used in various industries.

Case Studies and Research Findings

  • Anticancer Studies:
    • Research has indicated that derivatives similar to 2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine can effectively inhibit proteasome activity in cancer cells, leading to increased levels of pro-apoptotic factors and subsequent cell death.
  • Enzyme Inhibition Studies:
    • Investigations have shown that this compound can modulate enzyme activity critical for maintaining cellular homeostasis. For example, studies demonstrate its effectiveness in inhibiting enzymes involved in neurotransmitter metabolism.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific molecular targets, modulating their activity. The presence of the pyrrolidin-1-ylmethyl group can enhance its binding affinity and specificity for certain receptors or enzymes. The chlorine atoms may also contribute to its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine and analogous pyridine derivatives:

Compound Name Substituents (Position) Molecular Formula Key Applications Key Properties
2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine Cl (2,6), pyrrolidinylmethyl (3) C₁₁H₁₃Cl₂N₂ Pharmaceutical intermediates Enhanced solubility, basicity, hydrogen-bond donor/acceptor
2,6-Dichloro-3-(trifluoromethyl)pyridine Cl (2,6), CF₃ (3) C₆H₂Cl₂F₃N Agrochemicals, pharmaceuticals High lipophilicity, electron-withdrawing CF₃ group, stability under harsh conditions
2,6-Dichloropyridine-3-boronic acid pinacol ester Cl (2,6), boronic ester (3) C₁₁H₁₄BCl₂NO₂ Suzuki-Miyaura cross-coupling reactions Boron-based reactivity, used in aryl-aryl bond formation
2,6-Dichloro-3-(trichloromethyl)pyridine Cl (2,6), CCl₃ (3) C₆H₂Cl₅N Niche industrial applications High halogen content, potential environmental persistence

Application-Specific Comparisons

  • Pharmaceuticals : The pyrrolidine group in 2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine enhances solubility and bioavailability, making it suitable for drug discovery. In contrast, 2,6-Dichloro-3-(trifluoromethyl)pyridine is favored in agrochemicals due to its lipophilicity and resistance to metabolic degradation .

Physicochemical Properties

  • Basicity : The pyrrolidine group increases basicity (pKa ~10–11), enabling protonation at physiological pH. The trifluoromethyl derivative is neutral, favoring membrane penetration in pesticides .
  • Stability : The CF₃ group in 2,6-Dichloro-3-(trifluoromethyl)pyridine enhances thermal and oxidative stability, whereas the pyrrolidine analog may degrade under acidic conditions .
  • Synthesis Complexity : Fluorination/chlorination steps for the trifluoromethyl compound elevate production costs ($18.92 million market in 2023), whereas the pyrrolidine derivative may involve simpler alkylation reactions .

Research and Market Insights

  • Agrochemical Demand : 2,6-Dichloro-3-(trifluoromethyl)pyridine is a key herbicide intermediate, with Asia-Pacific as the largest market due to agricultural expansion .
  • Pharmaceutical Potential: The pyrrolidine variant’s hydrogen-bonding capacity is being explored for kinase inhibitors and antimicrobial agents, though clinical data remain sparse .
  • Supply Chain Risks : Single-source suppliers and regulatory hurdles (e.g., EU REACH) impact the trifluoromethyl compound’s production, whereas smaller-scale synthesis of the pyrrolidine analog may face fewer logistical challenges .

Biological Activity

2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine is a compound of interest due to its potential biological activities. With the molecular formula C10H12Cl2N2 and a molecular weight of 231.13 g/mol, this compound has been investigated for various pharmacological effects, particularly in the context of antimicrobial and antiparasitic activities.

The compound's structure features a pyridine ring substituted with two chlorine atoms and a pyrrolidine moiety, which may contribute to its biological activity. The IUPAC name is 2,6-dichloro-3-(pyrrolidin-1-ylmethyl)pyridine, and it can be represented in SMILES notation as ClC1=CC=C(CN2CCCC2)C(Cl)=N1 .

Biological Activity Overview

Research indicates that 2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine exhibits significant biological activities, particularly against various pathogens. Here are some key findings from recent studies:

Antimicrobial Activity

The compound has been tested for its efficacy against bacterial strains. In vitro studies have shown that derivatives of pyridine compounds often demonstrate potent antibacterial properties. For instance, pyrrole-containing derivatives have shown minimum inhibitory concentrations (MICs) as low as 3.125 μg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .

Antiparasitic Activity

In the context of antiparasitic effects, 2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine has been evaluated against Trypanosoma cruzi and Leishmania donovani, the causative agents of Chagas disease and leishmaniasis, respectively. Preliminary results suggest that compounds with similar structures exhibit sub-micromolar potency in inhibiting these parasites .

Study 1: Antiparasitic Efficacy

A study conducted on related pyridine derivatives highlighted their effectiveness in intracellular T. cruzi infection assays. Compounds showed a wide selectivity index between antiparasitic efficacy and cytotoxicity towards cell lines (MRC5 and L-6), suggesting a favorable therapeutic window .

Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of pyridine derivatives indicated that modifications at specific positions on the pyridine ring significantly influenced biological activity. For example, substituents at the 4-position were critical for enhancing efficacy against T. cruzi, with certain anilino residues yielding IC50 values as low as 0.12 μM .

Data Table: Summary of Biological Activities

Activity Type Pathogen/Target Efficacy Reference
AntimicrobialStaphylococcus aureusMIC = 3.125 μg/mL
AntiparasiticTrypanosoma cruziSub-micromolar potency
AntiparasiticLeishmania donovaniSignificant selectivity index

Q & A

Q. What are the common synthetic routes for introducing pyrrolidine substituents onto pyridine rings?

Pyrrolidine substituents are typically introduced via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, in pyridine systems with electron-withdrawing groups (e.g., chloro or fluoro substituents), pyrrolidine can act as a nucleophile under basic conditions (e.g., NaH in THF) to displace halides. This method is exemplified in the synthesis of 3,4-dimethoxyphenyl-substituted pyrrolo[2,3-b]pyridines, where pyrrolidine derivatives are introduced via Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst . For 2,6-dichloropyridine derivatives, regioselective substitution at the 3-position may require controlled reaction conditions (e.g., temperature, solvent polarity) to avoid competing side reactions.

Q. Which spectroscopic techniques are most effective for confirming the structure of 2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine?

  • ¹H/¹³C NMR : Chlorine atoms at the 2- and 6-positions deshield adjacent protons, producing distinct splitting patterns. The pyrrolidin-1-ylmethyl group’s protons appear as a multiplet (δ ~2.5–3.5 ppm) due to the methylene bridge and pyrrolidine ring protons.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns from chlorine atoms.
  • IR Spectroscopy : Stretching frequencies for C-Cl (~550–850 cm⁻¹) and C-N (~1250 cm⁻¹) bonds provide additional structural validation.
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves spatial arrangement and bond lengths, particularly useful for assessing steric effects from the pyrrolidine moiety.

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of chlorine substitution in dichloropyridine derivatives during functionalization?

Regioselectivity in 2,6-dichloropyridines is influenced by electronic and steric factors. The 3-position is often more reactive due to reduced steric hindrance compared to the 2- and 6-positions. Methodological approaches include:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity, favoring substitution at the less hindered position.
  • Catalysis : Transition-metal catalysts (e.g., Pd(0)) enable selective coupling at specific sites. For instance, Pd(PPh₃)₄ in dioxane/water mixtures facilitates Suzuki-Miyaura coupling at the 3-position, as demonstrated in analogous pyridine syntheses .
  • Temperature Control : Lower temperatures (e.g., 0°C) may suppress side reactions at competing positions.

Q. What strategies are employed to resolve contradictions in reported reaction yields for the synthesis of 2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine?

Contradictory yields often arise from variations in reagent purity, reaction scaling, or unaccounted side reactions. Methodological solutions include:

  • Purity Assessment : Use HPLC or GC-MS to quantify starting material and product purity. For example, residual moisture in pyrrolidine can hydrolyze chloro-substituted intermediates, reducing yields.
  • Reaction Monitoring : In-situ techniques like FT-IR or NMR track intermediate formation and guide optimization of reaction time/temperature.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict activation energies for competing pathways, helping identify optimal conditions .

Q. How does the substitution pattern (2,6-dichloro and pyrrolidinylmethyl groups) influence the compound’s electronic properties?

  • Electron-Withdrawing Effects : The 2,6-dichloro groups reduce electron density at the pyridine ring, enhancing electrophilicity at the 3-position.
  • Steric Effects : The pyrrolidin-1-ylmethyl group introduces steric bulk, which may hinder π-π stacking or intermolecular interactions.
  • Methodological Analysis : Cyclic voltammetry (CV) measures redox potentials to assess electronic effects. Computational studies (e.g., Natural Bond Orbital analysis) quantify charge distribution and resonance stabilization .

Safety and Handling Considerations

Q. What precautions are necessary when handling chlorinated pyridine derivatives like 2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., HCl gas).
  • First Aid : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. For inhalation, move to fresh air immediately .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine
Reactant of Route 2
2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine

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